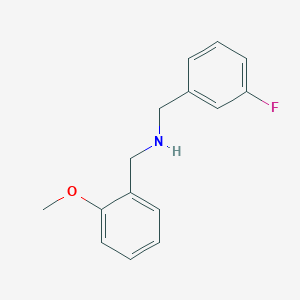

(3-Fluorobenzyl)(2-methoxybenzyl)amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Fluorobenzyl)(2-methoxybenzyl)amine is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. The compound is characterized by the presence of a fluorine atom on the benzyl group and a methoxy group on another benzyl group, connected through an amine linkage.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorobenzyl)(2-methoxybenzyl)amine typically involves the reaction of 3-fluorobenzyl chloride with 2-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced

生物活性

(3-Fluorobenzyl)(2-methoxybenzyl)amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzylamine with 2-methoxybenzaldehyde through reductive amination or similar methodologies. The resulting compound is characterized by its unique structural features that may influence its biological activity.

Anticancer Activity

The antiproliferative effects of compounds with similar structures have been explored extensively. For example, fluorinated benzylamines have been evaluated for their activity against various cancer cell lines, including lung and breast cancer cells. Compounds designed with similar frameworks have shown IC50 values ranging from 10 to 33 nM in inhibiting cancer cell proliferation . The mechanism often involves the destabilization of tubulin polymerization, leading to apoptosis in cancer cells.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 23-33 | Tubulin destabilization |

| Compound B | A549 | 10-20 | Apoptosis induction |

The mechanisms by which this compound may exert its biological effects can be hypothesized based on related compounds:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in neurotransmitter breakdown and cancer cell survival.

- Interaction with Receptor Sites : The presence of specific functional groups may facilitate binding to receptor sites, affecting downstream signaling pathways.

- Induction of Apoptosis : Evidence suggests that structural analogs can trigger apoptotic pathways in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction.

Case Studies

- Neuroprotective Study : A study evaluated a structurally similar compound's effect on Aβ toxicity in neuronal cells. It demonstrated significant neuroprotective effects at concentrations as low as 1 μM .

- Anticancer Evaluation : Another research focused on the antiproliferative activity against breast cancer cell lines showed that compounds with similar benzylamine structures could effectively reduce cell viability by disrupting microtubule dynamics .

科学研究应用

Anticancer Activity

Research indicates that derivatives of (3-Fluorobenzyl)(2-methoxybenzyl)amine may exhibit significant anticancer properties. Compounds with similar structures have been shown to inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, modifications of benzylamine derivatives have led to the discovery of potent anticancer agents that target various tumor types .

Neuroprotective Effects

In the context of neurodegenerative diseases, particularly Alzheimer's disease, this compound has been investigated for its potential as an acetylcholinesterase inhibitor. This activity is crucial since acetylcholinesterase plays a significant role in the degradation of acetylcholine, a neurotransmitter essential for memory and learning. Studies have reported that certain modifications to benzylamine structures can enhance their inhibitory effects on acetylcholinesterase, suggesting potential for therapeutic use in Alzheimer's treatment .

Synthetic Pathways

The synthesis of this compound typically involves the Mannich reaction, which allows for the formation of amines through the reaction of aldehydes or ketones with amines and formaldehyde. This method is advantageous as it can yield a variety of derivatives with tailored biological activities .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to this compound can influence its biological activity. For example, varying the position and type of substituents on the benzene rings can significantly alter the compound's potency against specific targets like acetylcholinesterase or cancer cell lines .

In Vitro Studies

In vitro assays have demonstrated that compounds related to this compound possess various biological activities, including antibacterial and antifungal properties. These studies often involve testing against standard bacterial strains to evaluate efficacy and determine minimal inhibitory concentrations .

In Vivo Studies

Preclinical models are essential for assessing the therapeutic potential of this compound derivatives. Animal studies have shown promising results in terms of safety and efficacy, paving the way for further clinical investigations .

Case Studies

属性

IUPAC Name |

1-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDNPJWFVLWKHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355135 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-39-6 |

Source

|

| Record name | 1-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。